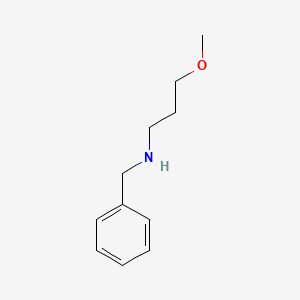

N-cyclopropyl-2-piperazin-1-ylacetamide

Übersicht

Beschreibung

N-cyclopropyl-2-piperazin-1-ylacetamide is a chemical compound that is likely to be a derivative of piperazine, a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and are often used in the synthesis of pharmaceuticals due to their ability to act as intermediates in the creation of a wide range of biologically active molecules. Although the specific compound N-cyclopropyl-2-piperazin-1-ylacetamide is not directly mentioned in the provided papers, the general class of piperazine derivatives is well-represented.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and Structural Characterization of 1,4-Di(2-methoxyphenyl)-2,5-piperazinedione" describes the synthesis of a piperazinedione derivative through a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Another approach is detailed in "A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions," where a Pd-catalyzed carboamination of a N1-aryl-N2-allyl-1,2-diamine with an aryl bromide is used to synthesize cis-2,6-disubstituted piperazines . These methods highlight the modular nature of piperazine synthesis, allowing for a variety of substituents to be introduced to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at the 1 and 4 positions. The paper on the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provides detailed structural information obtained through techniques such as IR, 1H NMR, and single crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and a non-planar molecular conformation due to dihedral angles between the piperazinedione and aromatic rings .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the core piperazine ring. The synthesis methods described in the papers suggest that reactions such as cyclocondensation and Pd-catalyzed carboamination are key in constructing the piperazine framework . These reactions are crucial for introducing different substituents and achieving the desired stereochemistry, which is important for the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure of the synthesized 1,4-di(2-methoxyphenyl)-2,5-piperazinedione is stabilized by van der Waals and dipole-dipole forces, which are indicative of its physical state and intermolecular interactions . The specific properties of N-cyclopropyl-2-piperazin-1-ylacetamide would depend on its exact structure, but it can be inferred that it would share some characteristics with other piperazine derivatives, such as solubility, melting point, and stability, which are essential for its potential use in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Research

- Application : HCPs are porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

- Methods : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

-

Functionalized Silica Nanoparticles (SiO2 NPs)

- Field : Nanotechnology

- Application : Functionalized SiO2 NPs have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . They have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Methods : The fabrication of functionalized silica nanoparticles involves various surface modification steps .

- Results : The surface modification step plays a crucial role in enhancing the various properties of the silica surface .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGKMZFJVPGLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407129 | |

| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-piperazin-1-ylacetamide | |

CAS RN |

847783-37-3 | |

| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)